molecular formula C6H13NO2Si B14703122 Silane, (2-isocyanatoethoxy)trimethyl- CAS No. 22053-22-1

Silane, (2-isocyanatoethoxy)trimethyl-

Cat. No.: B14703122
CAS No.: 22053-22-1
M. Wt: 159.26 g/mol
InChI Key: RQMWTTLUOXUKQW-UHFFFAOYSA-N
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Description

Silane, (2-isocyanatoethoxy)trimethyl-: is an organosilicon compound with the chemical formula C6H13NO2Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The presence of both silane and isocyanate functional groups makes it particularly useful in the synthesis of polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (2-isocyanatoethoxy)trimethyl- typically involves the reaction of trimethylsilyl chloride with 2-isocyanatoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-50°C and a solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of Silane, (2-isocyanatoethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Silane, (2-isocyanatoethoxy)trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Silane, (2-isocyanatoethoxy)trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (2-isocyanatoethoxy)trimethyl- involves the reactivity of its functional groups:

    Isocyanate Group: Reacts with nucleophiles such as amines and alcohols to form urea and carbamate linkages.

    Silane Group: Undergoes hydrolysis to form silanols, which can further condense to form siloxane bonds.

Comparison with Similar Compounds

Uniqueness: Silane, (2-isocyanatoethoxy)trimethyl- is unique due to the presence of both silane and isocyanate groups, allowing it to participate in a broader range of chemical reactions and applications compared to its counterparts .

Properties

CAS No.

22053-22-1

Molecular Formula

C6H13NO2Si

Molecular Weight

159.26 g/mol

IUPAC Name

2-isocyanatoethoxy(trimethyl)silane

InChI

InChI=1S/C6H13NO2Si/c1-10(2,3)9-5-4-7-6-8/h4-5H2,1-3H3

InChI Key

RQMWTTLUOXUKQW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCN=C=O

Origin of Product

United States

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